molecular formula C5H6O3 B12840614 (R)-5-Methoxyfuran-2(5H)-one

(R)-5-Methoxyfuran-2(5H)-one

Cat. No.: B12840614
M. Wt: 114.10 g/mol
InChI Key: LRHFWTSUYLXTPU-RXMQYKEDSA-N
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Description

®-5-Methoxyfuran-2(5H)-one is a chiral compound with a furanone structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a furan ring with a methoxy group and a lactone moiety, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the enantioselective reduction of 5-methoxyfuran-2(5H)-one using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral reagents are employed to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of ®-5-Methoxyfuran-2(5H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-5-Methoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone moiety into a diol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols or alcohols.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

®-5-Methoxyfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ®-5-Methoxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the furanone ring and the methoxy group, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyfuran-2(5H)-one: The non-chiral version of the compound.

    5-Hydroxyfuran-2(5H)-one: A similar compound with a hydroxyl group instead of a methoxy group.

    5-Methylfuran-2(5H)-one: A compound with a methyl group instead of a methoxy group.

Uniqueness

®-5-Methoxyfuran-2(5H)-one is unique due to its chiral nature, which imparts specific stereochemical properties and potential enantioselective interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

(2R)-2-methoxy-2H-furan-5-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m1/s1

InChI Key

LRHFWTSUYLXTPU-RXMQYKEDSA-N

Isomeric SMILES

CO[C@H]1C=CC(=O)O1

Canonical SMILES

COC1C=CC(=O)O1

Origin of Product

United States

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